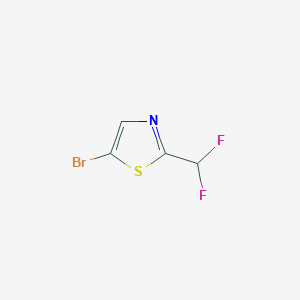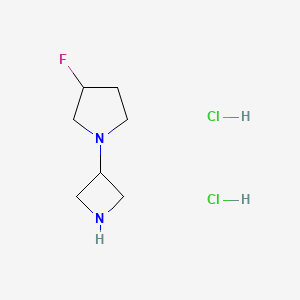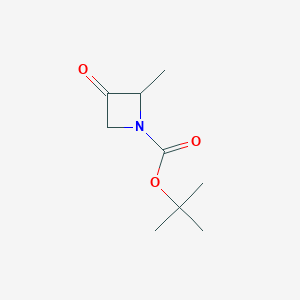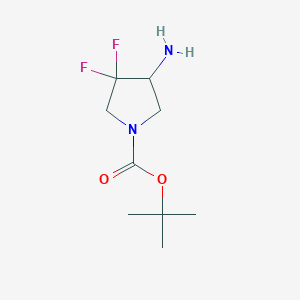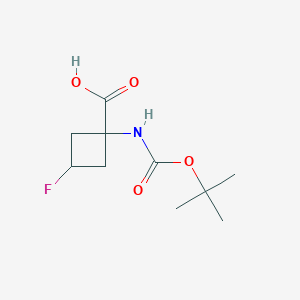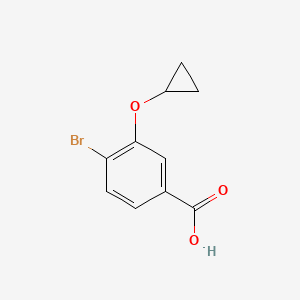
4-Bromo-3-cyclopropoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-cyclopropoxybenzoic acid is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . It belongs to the category of carboxylic acids .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-cyclopropoxybenzoic acid consists of a benzoic acid core with a bromine atom at the 4-position and a cyclopropoxy group at the 3-position .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-3-cyclopropoxybenzoic acid are not available, benzoic acid derivatives are known to undergo various reactions. For instance, benzoic acid can react with OH, NO3, and SO4− radicals in the atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-cyclopropoxybenzoic acid include a molecular weight of 257.08 g/mol and a molecular formula of C10H9BrO3 .Applications De Recherche Scientifique
Polybrominated Dibenzo-p-dioxins and Dibenzofurans
Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are contaminants found in brominated flame retardants. These compounds, similar in structure to their chlorinated counterparts, are produced during combustion processes and have raised health concerns due to their potential toxic effects, including liver toxicity and endocrine disruption. Research suggests that the biological effects of PBDDs and PBDFs are comparable to those of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs), indicating significant environmental and health implications of these brominated compounds (Mennear & Lee, 1994).
Health Effects of PBDDs and PBDFs
The health effects of PBDDs and PBDFs have been a concern due to their similarity to PCDDs and PCDFs. While extensive research has been conducted on the health effects of chlorinated dioxins and furans, less is known about the brominated and mixed chloro/bromo homologs. However, available literature suggests that brominated compounds share similar toxicity profiles with their chlorinated homologs. The increasing use of brominated flame retardants has heightened concerns over potential human and wildlife exposure to these compounds (Birnbaum, Staskal, & Diliberto, 2003).
Gallic Acid: Anti-inflammatory Properties
Gallic acid, a naturally occurring compound, has garnered attention for its potent anti-inflammatory properties. This review highlights the pharmacological activities and mechanisms of action of gallic acid in inflammatory diseases, suggesting its potential as a candidate for treating various inflammation-related conditions. Gallic acid's actions involve modulating MAPK and NF-κB signaling pathways, indicating its therapeutic potential beyond the scope of brominated compounds but relevant in the context of biochemical research (Bai et al., 2020).
Analytical Methods for Antioxidant Activity
Research on antioxidants, including those derived from brominated compounds, is crucial in fields ranging from food engineering to pharmacy. This review discusses various tests used to determine antioxidant activity, highlighting the importance of antioxidants in mitigating oxidative stress and their implications in health and disease. The detailed analysis of these methods underscores the relevance of brominated compounds in scientific research, given their potential antioxidant properties (Munteanu & Apetrei, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-cyclopropyloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGPDGZVOQAZBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyclopropoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)
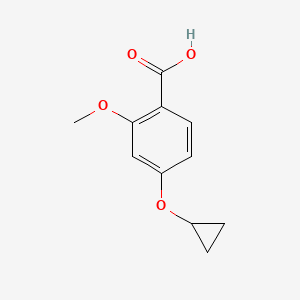
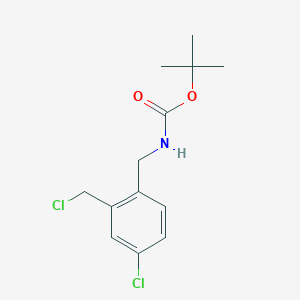
![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)
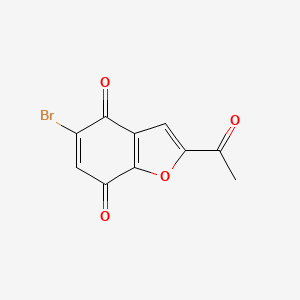
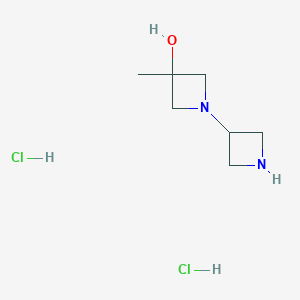
![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)
![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)
